
5,6-Dimethylisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylisoquinoline-1-carboxylic acid: is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. This compound is characterized by the presence of two methyl groups at the 5 and 6 positions and a carboxylic acid group at the 1 position of the isoquinoline ring. Its unique structure makes it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for the synthesis of isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves large-scale chemical processes that utilize readily available raw materials and efficient catalytic systems. The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is becoming increasingly important in industrial settings.
化学反応の分析
Types of Reactions: 5,6-Dimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring, leading to different derivatives.
Substitution: Substitution reactions, such as the Suzuki-Miyaura coupling, can introduce new substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Various reducing agents, such as hydrogen gas (H2) and metal catalysts, can be used for reduction reactions.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield pyridine-3,4-dicarboxylic acid .
科学的研究の応用
5,6-Dimethylisoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 5,6-Dimethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways depend on the specific derivative and its structure.
類似化合物との比較
Isoquinoline: A structural isomer of quinoline, isoquinoline is a basic heterocyclic compound with a wide range of biological activities.
Quinoline: Another heterocyclic aromatic compound, quinoline is used as a basis for the design of antimalarial drugs.
Phenazine-1-carboxylic acid: A phenazine derivative with broad-spectrum antifungal and antibacterial activities.
Uniqueness: 5,6-Dimethylisoquinoline-1-carboxylic acid is unique due to the presence of two methyl groups at the 5 and 6 positions and a carboxylic acid group at the 1 position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
5,6-dimethylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-10-9(8(7)2)5-6-13-11(10)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChIキー |
PIVUZGFPHKFSID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


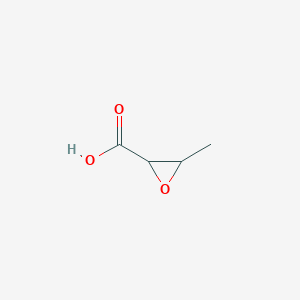


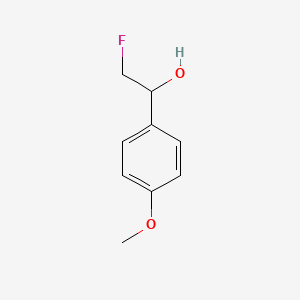
![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine](/img/structure/B13254119.png)
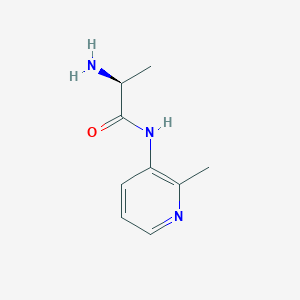
![2-[(4-Fluorophenyl)methoxy]pyridin-3-amine](/img/structure/B13254135.png)
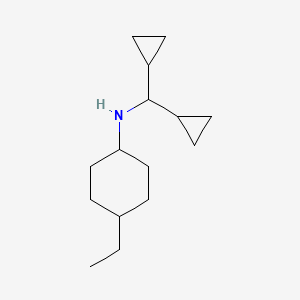
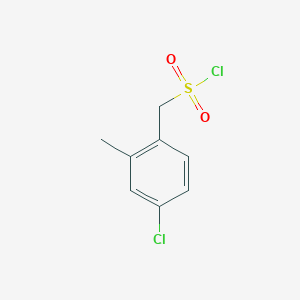
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
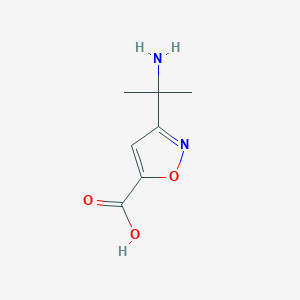
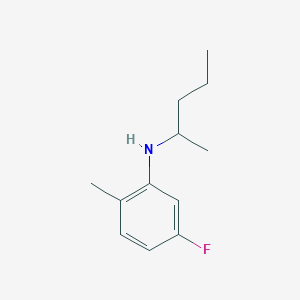
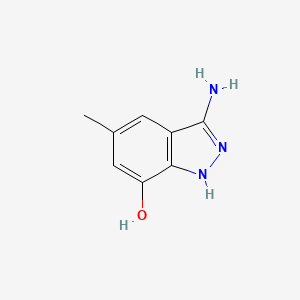
![1-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13254174.png)
